molecular formula C9H8BrFO3 B6318255 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde CAS No. 1785348-72-2

3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde

Cat. No.: B6318255
CAS No.: 1785348-72-2
M. Wt: 263.06 g/mol
InChI Key: NEKNMLMIIJVLHS-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a dimethoxybenzaldehyde precursor. The reaction conditions often involve the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), and a fluorinating agent like Selectfluor. The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzaldehydes, while oxidation can produce carboxylic acids, and reduction can yield alcohols.

Scientific Research Applications

3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the presence of bromine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluorobenzaldehyde: Similar structure but lacks the methoxy groups.

    3-Bromo-2,6-difluorobenzaldehyde: Contains an additional fluorine atom.

    5-Bromo-2,4-dimethoxybenzaldehyde: Different positioning of the bromine and fluorine atoms.

Uniqueness

3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the benzaldehyde ring

Properties

IUPAC Name

3-bromo-2-fluoro-5,6-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-7-3-6(10)8(11)5(4-12)9(7)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKNMLMIIJVLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1OC)C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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